molecular formula C7H15Cl2N B1305299 3-Chloro-1-ethylpiperidine hydrochloride CAS No. 50461-27-3

3-Chloro-1-ethylpiperidine hydrochloride

Cat. No.: B1305299
CAS No.: 50461-27-3
M. Wt: 184.10 g/mol
InChI Key: GCYLZFFNTNESAZ-UHFFFAOYSA-N
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Description

3-Chloro-1-ethylpiperidine hydrochloride is a chemical compound with the molecular formula C7H15Cl2N and a molecular weight of 184.11 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-ethylpiperidine hydrochloride typically involves the chlorination of 1-ethylpiperidine. This can be achieved through various methods, including the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-ethylpiperidine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of piperidine derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines .

Scientific Research Applications

3-Chloro-1-ethylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-ethylpiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethylpiperidine-3-carbaldehyde hydrochloride
  • 1-Ethyl-3-methylpiperidine-3-carboxylic acid hydrochloride
  • 2-(Chloromethyl)-1-methylpiperidine hydrochloride
  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride
  • 3-(1-Methylpiperidin-3-yl)propanoic acid hydrochloride
  • 2,6-diethylpiperidine hydrochloride
  • 4-Chloro-1-methylpiperidine

Uniqueness

3-Chloro-1-ethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

50461-27-3

Molecular Formula

C7H15Cl2N

Molecular Weight

184.10 g/mol

IUPAC Name

3-chloro-1-ethylpiperidin-1-ium;chloride

InChI

InChI=1S/C7H14ClN.ClH/c1-2-9-5-3-4-7(8)6-9;/h7H,2-6H2,1H3;1H

InChI Key

GCYLZFFNTNESAZ-UHFFFAOYSA-N

SMILES

CCN1CCCC(C1)Cl.Cl

Canonical SMILES

CC[NH+]1CCCC(C1)Cl.[Cl-]

50461-27-3

Pictograms

Irritant

Origin of Product

United States

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